Enhanced Metal Chelation Stability Over Non-Thiol Aspartic Acid Derivatives
Studies on mercapto-substituted succinic acid analogs demonstrate that the introduction of a thiol group significantly increases the thermodynamic stability of metal complexes compared to hydroxy- or amino-substituted analogs. For indium(III) complexes, the stability constant trend followed thio > malic > aspartic, indicating that the mercapto group provides stronger coordination than hydroxyl or amino groups in the same position [1]. This class-level inference positions 3-mercapto-L-aspartic acid as a superior chelator relative to L-aspartic acid or L-malic acid for metal ions preferring sulfur donor atoms.
| Evidence Dimension | Metal complex stability (thermodynamic) |
|---|---|
| Target Compound Data | Thiomalic acid (mercaptosuccinic acid) > malic acid > aspartic acid (qualitative trend) |
| Comparator Or Baseline | L-aspartic acid and L-malic acid |
| Quantified Difference | Qualitatively higher stability for mercapto analog; specific log K values not available for direct 3-mercapto-L-aspartic acid |
| Conditions | Indium(III) complexation in aqueous solution |
Why This Matters
For applications requiring robust metal scavenging or metalloenzyme inhibition, the thiol-carboxylate chelating motif offers a stability advantage over non-thiol analogs, reducing the risk of metal dissociation in biological media.
- [1] Sarin, R. et al. (1972). Thermodynamics of complex formation of indium metal ion with mercapto, hydroxy and amino substituted succinic acid. Journal of Inorganic and Nuclear Chemistry, 34(2), 591-598. View Source
